2,6-dichloro-9-cyclopentyl-9H-purine

概要

説明

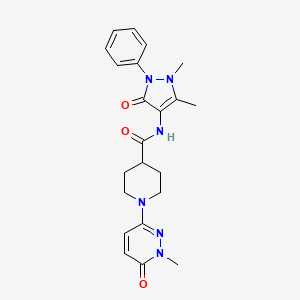

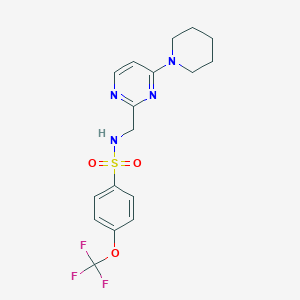

2,6-dichloro-9-cyclopentyl-9H-purine, also known as CP-8022, is a compound in the field of medicinal chemistry. It has a molecular formula of C10H10Cl2N4 and an average mass of 257.119 Da .

Synthesis Analysis

The synthesis of this compound involves heating the compound in ethanol with triethylamine . This process is carried out at reflux for 15 hours, after which the solid is filtered to give the title compound as a white solid .Molecular Structure Analysis

The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This core is substituted at the 2 and 6 positions with chlorine atoms and at the 9 position with a cyclopentyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are typically carried out with triethylamine . For example, it can react with 3-iodobenzylamine hydrochloride in dry ethanol to give a new compound .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 257.12, and its monoisotopic mass is 256.028259 Da .科学的研究の応用

Synthesis and Biological Activity

2,6-dichloro-9-cyclopentyl-9H-purine has been utilized in the synthesis of biologically active compounds. For example, Kozai and Maruyama (1999) synthesized 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, which demonstrated significant inhibition of phosphodiesterase (PDE) isozymes, particularly PDE2 and PDE4, indicating potential therapeutic applications (Kozai & Maruyama, 1999).

Radiolabelled Precursor for Drug Development

Valsborg et al. (1995) described the synthesis of [8-14C]-2,6-dichloro-9H-purine as a radiolabelled precursor for preparing 14C-labelled nucleosides, a method with broad application in drug development (Valsborg et al., 1995).

Resolution and Stereochemistry Studies

Quezada et al. (2001) conducted resolution of racemic carbonucleosides including cis-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine, using HPLC and determined their absolute configurations through NMR studies. This work is critical for understanding the stereochemical aspects of these compounds (Quezada et al., 2001).

Catalytic Activity Studies

Tumma, Nagaraju, and Reddy (2010) investigated the catalytic activity of alumina in reactions involving 2,6-dichloropurine hydrochloride. They discovered that the product selectivity depended on the stability of the carbocation generated from the alcohol, providing insights into the chemical properties of these compounds (Tumma et al., 2010).

Antimicrobial and Antituberculosis Drug Development

Bakkestuen, Gundersen, and Utenova (2005) synthesized derivatives of 2,6-dichloro-9H-purine and evaluated them for antimicrobial activity, particularly against Mycobacterium tuberculosis. These studies contribute to the development of new antimicrobial and antituberculosis drugs (Bakkestuen et al., 2005).

Synthesis of Azido and Triazolyl Purine Ribonucleosides

Līpiņš et al. (2021) described the synthesis of 6‐amino/thio‐2‐triazolylpurine ribonucleosides, starting from 2,6-dichloro-9H-purine. This research is significant for the development of nucleoside analogs and their potential applications in medicinal chemistry (Līpiņš et al., 2021).

Intermediate for Peptidic Nucleic Acid Synthesis

Chan et al. (1995) explored the use of 9-(carboxymethyl)-2,6-dichloropurine ethyl ester as an intermediate in the synthesis of peptidic nucleic acids (PNAs), which have important implications in the field of synthetic biology and drug design (Chan et al., 1995).

Antimalarial Drug Development

Verma et al. (2022) synthesized and evaluated 2,6-dichloro-9H-purine derivatives for antimalarial activity. They identified compounds with promising activity against drug-resistant strains of Plasmodium falciparum, highlighting the potential of these derivatives in developing new antimalarial drugs (Verma et al., 2022).

将来の方向性

特性

IUPAC Name |

2,6-dichloro-9-cyclopentylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGDBGPLYZULGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B2452270.png)

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)

![6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2452281.png)

![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2452288.png)

![Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2452291.png)